molecular formula C25H25NO7S B15029201 2-[4-[(Z)-[4-ethoxycarbonyl-5-(4-ethylanilino)-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid

2-[4-[(Z)-[4-ethoxycarbonyl-5-(4-ethylanilino)-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid

Cat. No.: B15029201
M. Wt: 483.5 g/mol
InChI Key: LIJXCXAHFVTTNM-ZIJAOZNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex thiophene derivative characterized by a (Z)-configured enone system conjugated with a 4-ethylanilino group and an ethoxycarbonyl substituent. Its molecular formula is C₂₅H₂₅N₂O₇S, with a molecular weight of approximately 521.5 g/mol (estimated via structural analogs in ).

Properties

Molecular Formula

C25H25NO7S

Molecular Weight

483.5 g/mol

IUPAC Name

2-[4-[(Z)-[4-ethoxycarbonyl-5-(4-ethylphenyl)imino-3-hydroxythiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid

InChI

InChI=1S/C25H25NO7S/c1-4-15-6-9-17(10-7-15)26-24-22(25(30)32-5-2)23(29)20(34-24)13-16-8-11-18(19(12-16)31-3)33-14-21(27)28/h6-13,29H,4-5,14H2,1-3H3,(H,27,28)/b20-13-,26-24?

InChI Key

LIJXCXAHFVTTNM-ZIJAOZNWSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=CC(=C(C=C3)OCC(=O)O)OC)/S2)O)C(=O)OCC

Canonical SMILES

CCC1=CC=C(C=C1)N=C2C(=C(C(=CC3=CC(=C(C=C3)OCC(=O)O)OC)S2)O)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(2Z)-4-(ETHOXYCARBONYL)-5-[(4-ETHYLPHENYL)AMINO]-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID typically involves multiple steps. The starting materials and reagents are carefully selected to ensure the desired functional groups are introduced at each stage. Common synthetic routes may include:

  • Formation of the dihydrothiophene ring through cyclization reactions.
  • Introduction of the ethoxycarbonyl group via esterification.
  • Attachment of the ethylphenylamino group through amination reactions.
  • Final assembly of the compound through condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(2Z)-4-(ETHOXYCARBONYL)-5-[(4-ETHYLPHENYL)AMINO]-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Condensation: Formation of larger molecules through the combination of smaller ones.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-(4-{[(2Z)-4-(ETHOXYCARBONYL)-5-[(4-ETHYLPHENYL)AMINO]-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-{[(2Z)-4-(ETHOXYCARBONYL)-5-[(4-ETHYLPHENYL)AMINO]-3-OXO-2,3-DIHYDROTHIOPHEN-2-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of heterocyclic enones with phenoxyacetic acid side chains. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name / CAS / Source Core Structure Substituents (R₁, R₂, R₃) Molecular Formula Molecular Weight (g/mol) XLogP3 Key Functional Groups
Target Compound Thiophene-3-one R₁: 4-ethylanilino, R₂: ethoxycarbonyl, R₃: 2-methoxyphenoxyacetic acid C₂₅H₂₅N₂O₇S 521.5 ~3.8* Enone, ethoxycarbonyl, acetic acid
{4-[(4-ethoxycarbonyl-5-(4-methoxyanilino)-3-oxo-2(3H)-thienylidene)methyl]-2-methoxyphenoxy}acetic acid (1164503-17-6) Thiophene-3-one R₁: 4-methoxyanilino, R₂: ethoxycarbonyl, R₃: 2-methoxyphenoxyacetic acid C₂₄H₂₃N₂O₈S 485.5 3.5 Methoxyaryl, enone, acetic acid
2-[4-[(Z)-[2-(4-hydroxy-N-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid (501347-80-4) Thiazol-5-one R₁: 4-hydroxy-N-methylanilino, R₂: 4-oxo, R₃: 2-methoxyphenoxyacetic acid C₂₀H₁₈N₂O₆S 414.4 3.2 Thiazolone, hydroxyl, acetic acid
Methyl-(Z)-2-(4-((4-((3-chlorophenyl)amino)-2-oxothiazol-5(2H)-ylidene)methyl)-2-methoxyphenoxy)acetate Thiazol-5-one R₁: 3-chloroanilino, R₂: oxo, R₃: methyl ester of phenoxyacetic acid C₂₀H₁₆ClN₂O₆S 447.9 4.1 Chloroaryl, thiazolone, ester

Notes:

  • XLogP3 : The target compound’s higher XLogP3 (~3.8) compared to the methoxy analog (3.5) reflects increased lipophilicity due to the 4-ethyl group versus 4-methoxy .
  • Bioactivity : Thiazolone derivatives (e.g., CAS 501347-80-4) often exhibit enzyme inhibitory activity (e.g., dihydroorotate dehydrogenase inhibitors), suggesting the target compound may share similar mechanisms .
  • Synthesis: The target compound’s synthesis likely mirrors ’s method (reflux in acetic acid, ~82% yield), whereas thiazolidinones () require DMF/NaOAc cyclization.

Research Findings and Implications

  • Electronic Properties: The ethoxycarbonyl group in the target compound withdraws electron density, polarizing the enone system for nucleophilic attack, a feature exploited in prodrug activation .
  • Solubility: The phenoxyacetic acid moiety improves aqueous solubility (cLogS ≈ -3.5) compared to ester analogs (e.g., cLogS ≈ -4.2 for methyl esters) .
  • Structure-Activity Relationship (SAR): Replacement of 4-ethylanilino with 3-chloroanilino () increases lipophilicity but reduces hydrogen-bonding capacity, impacting target selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.